7-Anilinonaphthalene-2-sulfonic acid
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Overview
Description
7-Anilinonaphthalene-2-sulfonic acid is an organic compound that belongs to the class of anilinonaphthalene sulfonic acids. These compounds are known for their unique fluorescent properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a naphthalene ring system substituted with an aniline group at the 7-position and a sulfonic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Anilinonaphthalene-2-sulfonic acid typically involves the reaction of naphthalene-2-sulfonic acid with aniline. One common method is the Ullmann coupling reaction, which uses copper as a catalyst. This reaction can be performed under microwave-assisted conditions to improve yield and reduce reaction time . The reaction conditions generally involve heating the reactants in the presence of a base, such as potassium carbonate, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and filtration are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Anilinonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted anilinonaphthalene sulfonic acids, quinones, and amines .
Scientific Research Applications
7-Anilinonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.
Medicine: It is used in diagnostic assays to detect protein aggregation and other biomolecular interactions.
Mechanism of Action
The mechanism by which 7-Anilinonaphthalene-2-sulfonic acid exerts its effects is primarily through its interaction with hydrophobic pockets in proteins. The aniline group binds to cationic side chains of proteins, while the naphthalene ring interacts with hydrophobic regions. This binding induces conformational changes in the protein, which can be detected through changes in fluorescence intensity .
Comparison with Similar Compounds
- 8-Anilinonaphthalene-1-sulfonic acid
- 2-Anilinonaphthalene-6-sulfonic acid
- 4-Hydroxy-7-phenylaminonaphthalene-2-sulfonic acid
Comparison: 7-Anilinonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which influences its binding affinity and fluorescence properties. Compared to 8-Anilinonaphthalene-1-sulfonic acid, it has a different position of the aniline group, leading to variations in its interaction with proteins and other molecules .
Properties
CAS No. |
83662-04-8 |
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Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
7-anilinonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)16-9-7-12-6-8-15(10-13(12)11-16)17-14-4-2-1-3-5-14/h1-11,17H,(H,18,19,20) |
InChI Key |
NLWUMVNHIOILNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=CC(=C3)S(=O)(=O)O |
Origin of Product |
United States |
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